![molecular formula C12H15N7O2 B2877818 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide CAS No. 2034466-26-5](/img/structure/B2877818.png)
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
Pyrazinamide is a crucial first-line drug for tuberculosis treatment . Its analogues, including various N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, have been prepared and characterized for their antimicrobial and antiviral activity .
Chemical Reactions Analysis
The Yamaguchi reaction is widely and generally applied to synthesize esters and lactones. It involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, 4-dimethylaminopyridine, and triethylamine .Scientific Research Applications
Antimycobacterial Activity
This compound has been studied for its potential use in treating tuberculosis (TB). The structural similarity to pyrazinamide, a first-line TB drug, suggests that derivatives like this compound could be effective against Mycobacterium tuberculosis. Research indicates that certain pyrazinecarboxamide derivatives exhibit significant antimycobacterial activity .
Antifungal Applications
Pyrazinecarboxamide derivatives have shown promising results against fungal infections. Studies have demonstrated that these compounds can inhibit the growth of various fungal strains, including Trichophyton mentagrophytes, suggesting potential use in antifungal therapies .
Antibacterial Properties
While some studies have indicated that pyrazinecarboxamide derivatives do not exhibit significant activity against certain bacterial strains, ongoing research aims to enhance the antibacterial properties of these compounds through structural modifications .
Photosynthesis-Inhibiting Activity
In agricultural research, some pyrazinecarboxamide derivatives have been identified as inhibitors of photosynthesis in plants. This application could lead to the development of new herbicides that target specific aspects of plant metabolism .
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of a wide range of novel derivatives. These derivatives are then screened for various biological activities, which could lead to the discovery of new drugs with diverse therapeutic applications .
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
This interaction can result in a wide range of effects, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that sufficient lipophilicity for the molecule to cross mycobacterial wall and easily-hydrolyzed groups (ester, amide) in the pyrazine nucleus are necessary for its activity .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O2/c1-19(2)11-16-9(17-12(18-11)21-3)7-15-10(20)8-6-13-4-5-14-8/h4-6H,7H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKNDUDPGNVEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC=CN=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)pyrazine-2-carboxamide |
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